N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide
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Overview
Description
“N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” is a synthetic organic compound that features a thiophene ring substituted with a cyano group and a morpholinoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Morpholinoacetamide Moiety: This step involves the reaction of the thiophene derivative with 2,6-dimethylmorpholine and acetic anhydride under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a suitable catalyst.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Ligand Design: It may be used in the design of ligands for coordination chemistry.
Biology and Medicine
Pharmacological Research: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of biological pathways.
Biological Probes: It may be used as a probe to study biological processes.
Industry
Materials Science: The compound could be explored for its potential in the development of new materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with thiophene rings substituted with various functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Cyano-Substituted Compounds: Molecules featuring cyano groups attached to aromatic or heteroaromatic rings.
Uniqueness
“N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-6-16(7-10(2)18-9)8-12(17)15-13-11(5-14)3-4-19-13/h3-4,9-10H,6-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJHVRLALUGUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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